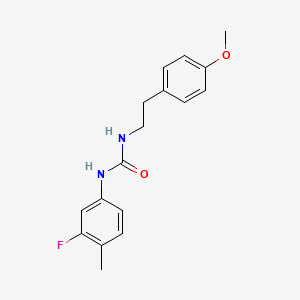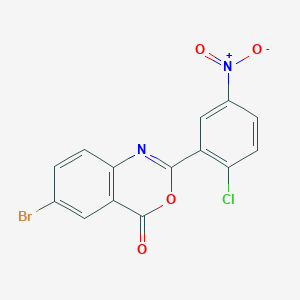
4-methyl-7-propoxy-2H-chromen-2-one
Descripción general
Descripción
4-methyl-7-propoxy-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications. This compound is characterized by a chromen-2-one core structure with a methyl group at the 4-position and a propoxy group at the 7-position. Coumarins are widely studied for their potential therapeutic properties, including antimicrobial, anticoagulant, and anticancer activities.
Aplicaciones Científicas De Investigación
4-methyl-7-propoxy-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anticoagulant activities.
Industry: Utilized in the development of fluorescent probes and dyes for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-methyl-7-propoxy-2H-chromen-2-one involves the reaction between 7-hydroxy-4-methyl-2H-chromen-2-one and n-propyl bromide in the presence of potassium carbonate as a base. The reaction is typically carried out in acetone at room temperature . This method is efficient and yields the desired product with good purity.
Industrial Production Methods
Industrial production of this compound can be achieved through the Pechmann condensation reaction. This method involves the acid-catalyzed condensation of phenols with β-keto esters. The reaction is carried out under solvent-free conditions using a high-speed ball mill mixer at room temperature, which is an environmentally friendly and efficient approach .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-7-propoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Oxidation Reactions: The chromen-2-one core can be oxidized to form different derivatives with altered biological activities.
Reduction Reactions: Reduction of the chromen-2-one core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted chromen-2-one derivatives.
Oxidation Reactions: Formation of oxidized chromen-2-one derivatives with potential biological activities.
Reduction Reactions: Formation of dihydrochromen-2-one derivatives.
Mecanismo De Acción
The mechanism of action of 4-methyl-7-propoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as oxidoreductases, by forming stable enzyme-inhibitor complexes through hydrophobic interactions . This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
4-methyl-7-propoxy-2H-chromen-2-one can be compared with other similar compounds, such as:
7-amino-4-methyl-2H-chromen-2-one: Known for its use as a fluorescent probe in biophysical research.
4-methyl-2H-chromen-2-one: A simpler derivative without the propoxy group, used in various synthetic applications.
7-hydroxy-4-methyl-2H-chromen-2-one: A precursor in the synthesis of this compound, with its own set of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
4-methyl-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-6-15-10-4-5-11-9(2)7-13(14)16-12(11)8-10/h4-5,7-8H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPADYVFPSZVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(cyclohexylthio)ethyl]-4-biphenylcarboxamide](/img/structure/B4818385.png)

![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4818389.png)
![N~1~-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4818392.png)
![N-[4-({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4818397.png)
![7-CHLORO-N-[(FURAN-2-YL)METHYL]-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4818405.png)
![N-(3-chloro-4-methylphenyl)-2-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4818412.png)

![methyl 4-(4-fluorophenyl)-2-({N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-3-thiophenecarboxylate](/img/structure/B4818427.png)

![METHYL 3-[(CYCLOHEXYLCARBAMOYL)METHYL]-7-METHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4818454.png)
![N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE](/img/structure/B4818470.png)
![3-({4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4818472.png)
![4-[(2-bromophenoxy)methyl]-N-(2-chlorophenyl)benzamide](/img/structure/B4818482.png)
